molecular formula C5H6ClNO2S B13292557 1-Methyl-1H-pyrrole-2-sulfonyl chloride

1-Methyl-1H-pyrrole-2-sulfonyl chloride

Cat. No.: B13292557
M. Wt: 179.63 g/mol
InChI Key: RXXKLDRYPYFSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrrole-2-sulfonyl chloride (CAS 69815-96-9) is a key chemical building block in organic and medicinal chemistry research. Its core value lies in its reactivity as a sulfonylation agent, enabling the introduction of the sulfonyl group into target molecules to create novel sulfonamides and sulfonate esters. This functional group is pivotal for modulating the physicochemical properties of compounds, influencing their lipophilicity, polarity, and aqueous solubility, which are critical parameters in drug design . The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products with a diverse range of biological activities, including antibacterial, anticancer, antifungal, and antimalarial properties . Researchers utilize this reagent to synthesize novel pyrrole derivatives for probing biological systems and developing new therapeutic agents, particularly in the ongoing search for new antibacterials to combat drug-resistant bacteria . The compound serves as a critical intermediate in multi-step synthetic routes, including the preparation of more complex heterocyclic systems used in drug discovery campaigns . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClNO2S

Molecular Weight

179.63 g/mol

IUPAC Name

1-methylpyrrole-2-sulfonyl chloride

InChI

InChI=1S/C5H6ClNO2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3

InChI Key

RXXKLDRYPYFSLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1h Pyrrole 2 Sulfonyl Chloride

Direct Sulfonylation Approaches to the Pyrrole (B145914) Core

Direct functionalization of the N-methylpyrrole ring at the C-2 position with a sulfonyl chloride group presents a straightforward synthetic route. However, controlling the regioselectivity of electrophilic substitution on the electron-rich pyrrole ring is a significant challenge.

Electrophilic Sulfonylation Strategies of N-Methylpyrrole

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. In the case of N-methylpyrrole, the electron-donating nature of the nitrogen atom activates the ring towards electrophiles. However, this high reactivity can also lead to a lack of regioselectivity, with substitution potentially occurring at both the C-2 (α) and C-3 (β) positions. Theoretical studies and experimental evidence suggest that the sulfonation of pyrrole and its N-methyl derivative with a sulfur trioxide–pyridine (B92270) complex tends to yield the 3-sulfonated product rather than the desired 2-isomer. organic-chemistry.org

The choice of sulfonating agent and reaction conditions is crucial in directing the substitution to the C-2 position. While direct chlorosulfonation of N-methylpyrrole with reagents like sulfuryl chloride (SO₂Cl₂) could theoretically yield the desired product, controlling the reaction to achieve selective monosubstitution at the 2-position is often difficult and can result in mixtures of isomers and polysubstituted products. The inherent reactivity of the pyrrole ring often leads to complex product mixtures in the presence of strong electrophiles and Lewis acids. researchgate.netnih.gov

Table 1: Regioselectivity in Electrophilic Substitution of N-Methylpyrrole

Electrophile/Reagent Major Product(s) Notes
SO₃-Pyridine 1-Methyl-1H-pyrrole-3-sulfonic acid Sulfonation tends to favor the β-position. organic-chemistry.org

Reaction of N-Methylpyrrole with Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that can engage in electrophilic substitution with activated aromatic systems. scholaris.cajaptronline.comrsc.org While CSI is primarily utilized for the introduction of a nitrile group onto aromatic rings, a sulfonylation side reaction has been observed. cdnsciencepub.com The reaction of N-methylpyrrole with CSI is complex; the primary reaction pathway involves the formation of an N-chlorosulfonyl amide intermediate which, upon treatment with a reagent like dimethylformamide (DMF), is converted to the corresponding nitrile. cdnsciencepub.com

The formation of the sulfonyl chloride via this route is not the primary outcome and is generally considered a minor byproduct. The mechanism involves the electrophilic attack of the sulfur atom of CSI on the pyrrole ring. However, the isocyanate moiety is a powerful electrophile as well, leading to the predominant cyanation pathway. cdnsciencepub.com For this method to be a viable synthetic route to 1-Methyl-1H-pyrrole-2-sulfonyl chloride, reaction conditions would need to be developed that specifically favor the sulfonylation pathway over the competing cyanation reaction.

Oxidative Chlorination Routes to Sulfonyl Chlorides

An alternative approach to direct sulfonylation involves the synthesis of a sulfur-functionalized N-methylpyrrole precursor, such as a thiol or disulfide, followed by oxidative chlorination to the desired sulfonyl chloride. This strategy circumvents the regioselectivity issues associated with direct electrophilic attack on the pyrrole ring.

The general transformation of thiols and disulfides to sulfonyl chlorides is a well-established process. organic-chemistry.orgorganic-chemistry.orgrsc.orgnih.govresearchgate.netresearchgate.net Various reagent systems can effect this conversion, including:

Hydrogen peroxide in combination with thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄). organic-chemistry.orgorganic-chemistry.org

Bleach (sodium hypochlorite (B82951), NaOCl) in the presence of hydrochloric acid. rsc.org

N-Chlorosuccinimide (NCS) and dilute hydrochloric acid. organic-chemistry.org

For the synthesis of this compound, this would involve the initial preparation of 1-methyl-1H-pyrrole-2-thiol or bis(1-methyl-1H-pyrrol-2-yl) disulfide. These precursors could then be subjected to oxidative chlorination conditions. This multi-step approach offers the advantage of unambiguous regiochemistry, as the sulfur functionality is introduced at the C-2 position prior to the formation of the sulfonyl chloride.

Table 2: Reagents for Oxidative Chlorination of Thiols/Disulfides

Reagent System Substrate Product
H₂O₂ / SOCl₂ Thiol Sulfonyl Chloride
H₂O₂ / ZrCl₄ Thiol/Disulfide Sulfonyl Chloride
NaOCl / HCl Thiol Sulfonyl Chloride

Synthesis via Pre-functionalized Pyrrole Scaffolds

This strategy involves the initial construction of a suitably substituted 1-methylpyrrole (B46729) ring, followed by the introduction of the sulfonyl chloride group at the C-2 position. This approach allows for greater control over the final substitution pattern of the pyrrole ring.

Construction of the 1-Methylpyrrole Ring System

Several classic organic reactions can be employed to construct the 1-methylpyrrole scaffold. The choice of method often depends on the desired substitution pattern of the final product.

The Paal-Knorr synthesis is a widely used method for the synthesis of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine (B109427). organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.inyoutube.com This reaction is typically carried out under acidic or neutral conditions and provides a versatile route to a variety of substituted pyrroles. By starting with appropriately substituted 1,4-dicarbonyl compounds, one can prepare 1-methylpyrrole precursors that are amenable to subsequent functionalization at the C-2 position.

The Van Leusen pyrrole synthesis offers another powerful method for constructing the pyrrole ring. cdnsciencepub.comrsc.orgorganic-chemistry.orgnih.govmdpi.comwikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a Michael acceptor with tosylmethyl isocyanide (TosMIC) in the presence of a base. This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles. By selecting the appropriate Michael acceptor, a 1-methylpyrrole with a substitution pattern that facilitates subsequent C-2 functionalization can be prepared.

Table 3: Pyrrole Ring Construction Methods

Reaction Name Reactants Product
Paal-Knorr Synthesis 1,4-Dicarbonyl compound + Methylamine Substituted 1-Methylpyrrole

Introduction of the Sulfonyl Chloride Functionality at the C-2 Position

Once the 1-methylpyrrole ring is formed, the sulfonyl chloride group can be introduced at the C-2 position through the functionalization of a pre-existing group at that position. This approach offers excellent regiocontrol.

A common strategy involves the lithiation of 1-methylpyrrole. Treatment of 1-methylpyrrole with a strong base, such as n-butyllithium, results in the deprotonation of the most acidic proton, which is at the C-2 position, to form 2-lithio-1-methylpyrrole. This organolithium intermediate can then, in principle, be reacted with an appropriate electrophilic sulfur reagent, such as sulfuryl chloride (SO₂Cl₂), to introduce the sulfonyl chloride group. psu.edursc.org

Another effective method utilizes an organostannane intermediate . 1-Methyl-2-(tributylstannyl)pyrrole is a known compound that can be prepared and subsequently used in metal-mediated cross-coupling reactions. mdpi.commdpi.com The tributylstannyl group at the C-2 position can be exchanged for a sulfonyl chloride group by reaction with a suitable reagent, such as sulfuryl chloride. This transmetalation-like reaction provides a clean and regioselective route to the desired product.

Catalytic Methods for Selective Sulfonylation

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer high selectivity and efficiency in the functionalization of heterocyclic compounds like pyrrole. For the introduction of a sulfonyl chloride group onto the 1-methyl-1H-pyrrole ring, photoredox and palladium-based catalysis represent the forefront of these innovative strategies.

Visible-light photoredox catalysis has emerged as a powerful, metal-free approach for the C-H functionalization of pyrroles. This methodology facilitates the formation of C-N and C-S bonds under mild conditions. Research has demonstrated a one-step procedure for creating N-(2-pyrrole)-sulfonamides from sulfonamides and pyrroles, including N-methylpyrrole. researchgate.netnih.gov The reaction mechanism is initiated by the excitation of an acridinium (B8443388) dye photocatalyst with visible light. The excited photocatalyst then oxidizes N-methylpyrrole, which has an oxidation potential of 1.20 V vs. SCE, to its radical cation. researchgate.net This intermediate is then trapped by a sulfonamide, leading to the formation of the C-N bond, selectively at the C2 position. Oxygen serves as the terminal oxidant in this catalytic cycle. researchgate.netnih.gov

This method is highly selective for pyrroles due to the specific oxidation power of the photocatalyst and the stability of the resulting carbocation intermediate. researchgate.netnih.gov The process has been shown to be effective for the reaction of N-methylpyrrole with a variety of sulfonamides, achieving moderate to good yields. researchgate.net

Another relevant photoredox strategy involves the generation of sulfonyl radicals from sulfonyl chlorides, which then participate in cascade reactions. mdpi.comnih.gov For instance, a visible-light-induced regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed. mdpi.comnih.gov While this specific application builds a pyrrolin-2-one ring, the underlying principle of generating sulfonyl radicals via photoredox catalysis is applicable to the direct sulfonylation of aromatic heterocycles like N-methylpyrrole.

Table 1: Photoredox-Catalyzed C-H Sulfonamidation of N-Methylpyrrole This table summarizes the reaction of N-methylpyrrole with various sulfonamides under visible light photoredox conditions, as described in the literature. researchgate.net

Sulfonamide ReactantPhotocatalystOxidantSolventYield of C2-Sulfonamidated Product
N-Ethyl-4-methylbenzenesulfonamideAcridinium DyeOxygenAcetonitrile (B52724)/WaterModerate
N-Benzyl-4-methylbenzenesulfonamideAcridinium DyeOxygenAcetonitrile/WaterGood
4-MethoxybenzenesulfonamideAcridinium DyeOxygenAcetonitrile/WaterModerate
4-BromobenzenesulfonamideAcridinium DyeOxygenAcetonitrile/WaterModerate
TrifluoromethanesulfonamideAcridinium DyeOxygenAcetonitrile/WaterModerate

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H functionalization reactions that enable the direct introduction of functional groups without pre-activating the substrate. nih.gov While direct C-H sulfonylation of N-methylpyrrole using palladium catalysis is an area of ongoing development, existing palladium-catalyzed C-H arylation methods provide a foundational strategy that can be adapted. nih.gov

Researchers have successfully demonstrated the palladium-catalyzed direct arylation of 2,5-substituted pyrrole derivatives using diaryliodonium salts, which generates highly substituted pyrrole products. nih.gov Furthermore, enantioselective synthesis of N-N atropisomers has been achieved through palladium-catalyzed C-H activation of pyrroles, reacting them with various electrophiles like alkenes, alkynes, and aryl iodides. dicp.ac.cnresearchgate.net These reactions showcase the capability of palladium catalysts to selectively activate C-H bonds at the C2 position of the pyrrole ring, which is a prerequisite for introducing a sulfonyl group. The versatility of this approach allows for iterative functionalization, which could be instrumental in constructing complex molecules derived from this compound. researchgate.net

Regiochemical Control in Sulfonyl Chloride Formation

Achieving regioselectivity is paramount in the synthesis of substituted pyrroles, as the electronic nature of the ring allows for substitution at multiple positions. For 1-methyl-1H-pyrrole, the C2 and C5 positions are electronically favored for electrophilic substitution. Directing the sulfonyl chloride group specifically to the C2 position is a significant synthetic challenge.

A highly effective and convenient method for the regioselective 2-sulfonylation of N-methylpyrrole utilizes an iodophor/H₂O₂ mediated system. mdpi.com This strategy reacts N-methylpyrrole with arylsulfonyl hydrazides in an aqueous phase. The reaction proceeds rapidly, yielding the corresponding 2-sulfonylated N-methylpyrrole products in moderate yields within just 10 minutes at 60°C. mdpi.com This method is noted for being environmentally friendly and easy to operate. mdpi.com The proposed mechanism involves the activation of the sulfonyl hydrazide by molecular iodine to generate a sulfonyl radical, which then attacks the electron-rich pyrrole ring, leading to the 2-sulfonylated product. mdpi.com

Table 2: Iodophor-Mediated Regioselective 2-Sulfonylation of N-Methylpyrrole This table presents the results for the direct 2-sulfonylation of N-methylpyrrole with different sulfonyl hydrazides. mdpi.com

Sulfonyl HydrazideCatalyst SystemTemperatureReaction TimeYield of 2-Sulfonylated Product
Benzenesulfonyl hydrazideIodophor / H₂O₂60 °C10 minModerate
4-Methylbenzenesulfonyl hydrazideIodophor / H₂O₂60 °C10 minModerate

The principles of regioselective synthesis have also been explored in the context of creating 2,4-differentially arylated pyrroles, which are precursors to complex natural products like lamellarins. crossref.org These studies further underscore the importance and feasibility of controlling substitution patterns on the pyrrole nucleus.

Methodological Advancements in Yield and Purity Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound, thereby ensuring efficiency and cost-effectiveness. In the synthesis of sulfonylated pyrroles, several parameters can be adjusted.

For the iodophor-mediated 2-sulfonylation of N-methylpyrrole, the optimization lies in its simplicity and speed. The use of a commercially available iodophor solution as both the catalyst and the aqueous phase, combined with a short reaction time of 10 minutes, represents a significant methodological advancement for efficiency. mdpi.com The purification process involves a simple extraction with ethyl acetate (B1210297) followed by evaporation, which is suitable for obtaining products of moderate purity and yield. mdpi.com

In photoredox-catalyzed reactions, the choice of photocatalyst, solvent system, and oxidant are key variables for optimization. The metal-free C-H sulfonamidation of N-methylpyrrole utilizes an acridinium dye as the photocatalyst in a mixture of acetonitrile and water. researchgate.net The reaction proceeds under an oxygen atmosphere, which acts as a sustainable terminal oxidant. The reaction conditions are mild, typically running at room temperature under visible light irradiation, which minimizes the formation of side products and simplifies purification. The reported yields are generally moderate to good, and the final products are often purified using standard chromatographic techniques. researchgate.net The optimization of these parameters—catalyst loading, light intensity, and reaction time—is crucial for driving the reaction to completion and achieving high yields and purity.

Reactivity and Mechanistic Insights of 1 Methyl 1h Pyrrole 2 Sulfonyl Chloride

Nucleophilic Substitutions at the Sulfonyl Chloride Center

The sulfonyl chloride functional group is a potent electrophile, readily undergoing substitution reactions with a wide array of nucleophiles. This reactivity is central to the synthetic utility of 1-Methyl-1H-pyrrole-2-sulfonyl chloride.

Formation of Sulfonamides and Related Sulfonyl Derivatives

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of the corresponding N-substituted sulfonamides. This transformation typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. researchgate.netnih.gov

The general mechanism for sulfonamide formation is depicted below:

Step 1: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Step 2: A tetrahedral intermediate is formed.

Step 3: The chloride ion, being a good leaving group, is expelled.

Step 4: The base removes a proton from the nitrogen atom, yielding the final sulfonamide product.

A variety of amines, including aliphatic and aromatic ones, can be employed in this reaction, highlighting its broad scope. researchgate.netmdpi.com Microwave-assisted methods have also been developed to expedite the synthesis of sulfonamides from sulfonyl chlorides, often providing the desired products in high yields and short reaction times. researchgate.net

Beyond amines, other nucleophiles can react at the sulfonyl chloride center. For instance, the reaction with N-silylamines offers an efficient route to sulfonamides, driven by the formation of a strong silicon-chlorine bond. researchgate.net

Reactivity with Diverse Heteroatom Nucleophiles

The electrophilic nature of the sulfonyl chloride group in this compound extends its reactivity to a range of other heteroatom nucleophiles.

Alcohols and Phenols: In the presence of a base, alcohols and phenols react with sulfonyl chlorides to furnish sulfonate esters. nih.govresearchgate.net Pyridine is a commonly used base in these reactions, acting as both a catalyst and a scavenger for the HCl produced. rsc.org The mechanism is analogous to that of sulfonamide formation, involving nucleophilic attack by the oxygen atom of the alcohol or phenol (B47542) on the sulfur center.

Thiols: Thiols can also serve as nucleophiles, reacting with sulfonyl chlorides to yield thiosulfonates. However, the reaction of thiols with sulfenyl chlorides (which can be formed from sulfonyl chlorides under certain conditions) can also lead to disulfides via a radical mechanism involving electron transfer. researchgate.net

The following table summarizes the reactions of sulfonyl chlorides with various nucleophiles:

NucleophileProductGeneral Conditions
Primary/Secondary AminesSulfonamidesBase (e.g., pyridine, triethylamine)
Alcohols/PhenolsSulfonate EstersBase (e.g., pyridine)
ThiolsThiosulfonates/DisulfidesVaries

Radical Pathways Initiated from the Sulfonyl Chloride Group

The sulfonyl chloride moiety can also participate in radical reactions, providing alternative pathways for functionalization.

Generation and Trapping of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, including photoredox catalysis. beilstein-journals.orgresearchgate.net These highly reactive intermediates can then be trapped by a range of radical acceptors, such as alkenes and alkynes, to form new carbon-sulfur bonds. masterorganicchemistry.com The addition of sulfonyl radicals to unsaturated systems is a powerful tool for the synthesis of complex sulfone-containing molecules. nih.gov

Single-Electron Transfer (SET) Mechanisms in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating single-electron transfer (SET) processes involving sulfonyl chlorides. researchgate.netorgsyn.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can reduce the sulfonyl chloride via SET, leading to the formation of a sulfonyl radical and a chloride anion. This sulfonyl radical can then engage in various synthetic transformations. researchgate.netnih.gov This approach has been successfully applied to the sulfonylation of alkenes and other unsaturated substrates. nih.govrsc.org

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring in this compound possesses its own distinct reactivity profile, which is influenced by the presence of the N-methyl and C2-sulfonyl chloride substituents.

The sulfonyl chloride group at the C2 position is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution. Electrophilic attack on pyrrole typically occurs at the C2 position due to the stability of the resulting cationic intermediate. researchgate.net However, the presence of a deactivating group at this position would be expected to hinder further electrophilic substitution and potentially direct incoming electrophiles to other positions, such as C4. Studies on the nitration of 2-substituted pyrroles have shown that the directing effect of the substituent plays a crucial role in the regiochemical outcome. researchgate.net Similarly, Friedel-Crafts acylation of N-substituted pyrroles can be influenced by the nature of the substituent on the nitrogen atom. researchgate.netnih.gov For instance, the acylation of N-p-toluenesulfonylpyrrole can lead to substitution at the C3 position. nih.gov

While direct nucleophilic attack on the electron-rich pyrrole ring is generally disfavored, the presence of the strongly electron-withdrawing sulfonyl chloride group could potentially render the ring susceptible to nucleophilic aromatic substitution under certain conditions, although such reactivity is not commonly observed for pyrrole derivatives.

Subsequent Functionalization at C-3, C-4, and C-5 Positions

The functionalization of the this compound core is governed by the interplay of the activating N-methyl group and the deactivating C-2 sulfonyl chloride group. Pyrrole itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the C-2 position. organic-chemistry.org However, with the C-2 position already occupied and strongly deactivated by the -SO₂Cl group, further electrophilic attacks are directed to other positions on the ring.

The N-methyl group enhances the electron density of the pyrrole ring, which helps to counteract the deactivating effect of the sulfonyl chloride group to some extent. rsc.org Electrophilic substitution reactions on N-substituted pyrroles that already bear a substituent at C-2 tend to occur at the C-4 or C-5 positions. Specifically, halogenation of pyrroles with an occupied C-2 position generally occurs at the C-5 and C-3/C-4 positions. sigmaaldrich.com For instance, the 2-sulfonylation of N-methylpyrrole proceeds smoothly, but if the C-2 position is already blocked by a methyl group, sulfonylation occurs at the C-3 position. nih.gov This indicates that while the C-2 sulfonyl group is deactivating, functionalization at other sites, particularly C-3 and C-5, remains feasible under appropriate conditions.

Chemo- and Regioselective Transformations of the Pyrrole Moiety

Chemo- and regioselectivity are paramount in the synthesis of complex molecules from substituted pyrroles. The inherent reactivity patterns of the this compound moiety allow for selective transformations. The initial sulfonylation of N-methylpyrrole itself is a highly regioselective process, yielding the 2-sulfonylated product. nih.govnih.gov

Modern catalytic methods have further expanded the scope of regioselective transformations. For example, copper(I)-catalyzed tandem sulfonylation-cyclization reactions of 1,5-dienes with sulfonyl chlorides have been developed, which proceed with excellent regioselectivity to form pyrrol-2-one scaffolds. nih.gov While this is not a direct functionalization of the existing pyrrole ring, it demonstrates the utility of the sulfonyl chloride group in directing regioselective cyclizations to form pyrrole-related structures. The distinct electronic nature of the C-3/C-4 versus the C-5 position, influenced by the C-2 sulfonyl group, allows for selective C-H functionalization using advanced, metal-catalyzed methods.

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound and its derivatives serves as a scaffold for various intramolecular reactions, leading to the formation of complex, fused heterocyclic systems.

Truce-Smiles Rearrangements in Arylsulfonylpyrrole Systems

The Truce-Smiles rearrangement is a powerful carbon-carbon bond-forming reaction involving the intramolecular nucleophilic aromatic substitution of an aryl sulfone. In this reaction, a carbanion displaces a sulfinate group from an aromatic ring. While traditionally requiring strong bases, modern catalytic approaches have expanded its scope.

A notable example in a related system is the N-heterocyclic carbene (NHC)-catalyzed desulfonylative Smiles rearrangement of pyrrole carboxaldehydes. In this process, an acyl anion equivalent, generated from the pyrrole-2-carboxaldehyde via NHC catalysis, acts as the nucleophile. This nucleophile then attacks the sulfonamide's aryl ring, leading to a rearrangement and subsequent desulfonylation to yield 2-aroyl pyrroles. This demonstrates that the pyrrole scaffold can participate in Smiles-type rearrangements under mild, transition-metal-free conditions, capturing acyl anion reactivity for C-C bond formation.

Pyrrole-Fused Heterocycle Formation (e.g., benzosultams, pyrrolobenzothiadiazocines)

Derivatives of this compound are valuable precursors for synthesizing fused heterocyclic systems.

Pyrrole-Fused Benzosultams: Benzosultams (cyclic sulfonamides fused to a benzene (B151609) ring) can be synthesized via intramolecular C-H functionalization. Palladium-catalyzed intramolecular oxidative C-H coupling of N-arylsulfonyl pyrroles provides a direct route to pyrrole-fused benzosultams. This reaction creates a new biaryl C-C bond and a fused sultam ring in a single step. These pyrrole-fused benzosultams are not just synthetic targets but can be further diversified. For example, they can undergo Suzuki coupling reactions to attach other functional groups, making them useful in materials science, such as for organic light-emitting devices (OLEDs).

Pyrrolobenzothiadiazocines: The synthesis of the novel tricyclic ring system pyrrolo[2,1-d]benzothiadiazocine has been achieved from pyrrole-containing sulfonamides. The key step involves the reaction of 2-(1H-pyrrol-1-yl)benzenesulfonamide with triphosgene, which facilitates the cyclization to form the eight-membered diazocine ring fused to the pyrrole and benzene rings. This demonstrates a pathway where a pyrrole-benzenesulfonamide structure can be elaborated into a more complex, fused heterocyclic system.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving sulfonyl chlorides are crucial for understanding their mechanism and optimizing reaction conditions. The hydrolysis of aromatic sulfonyl chlorides, a fundamental reaction of this functional group, has been studied in detail.

The hydrolysis in water proceeds via a bimolecular (Sₙ2) mechanism for both the neutral solvolysis and the alkaline hydrolysis pathways. Kinetic studies of various substituted benzenesulfonyl chlorides have provided data on rate coefficients and activation parameters.

The positive Hammett ρ value for alkaline hydrolysis indicates that the reaction is favored by electron-withdrawing groups on the aromatic ring, which stabilize the transition state of the nucleophilic attack at the sulfur center. These kinetic findings for arylsulfonyl chlorides provide a strong mechanistic basis for predicting the reactivity of the sulfonyl chloride group in this compound.

Thermodynamic considerations, often explored through computational methods like Density Functional Theory (DFT), provide insight into the stability of reaction intermediates and products. For example, calculations on related phenylsulfinyl pyrroles have been used to determine the relative energies and stability of different isomers, which can be contrary to what is experimentally isolated, highlighting the importance of kinetic versus thermodynamic control. rsc.org

Table of Compounds

Applications of 1 Methyl 1h Pyrrole 2 Sulfonyl Chloride in Organic Synthesis

As a Key Building Block for Complex Chemical Structures

The primary role of 1-Methyl-1H-pyrrole-2-sulfonyl chloride in synthesis is as a foundational component for building more elaborate molecules. The predictable and efficient reactivity of the sulfonyl chloride functional group allows for its reliable incorporation into a wide array of substrates.

The most prominent application of this compound is in the synthesis of N-methylpyrrole-2-sulfonamides. The sulfonyl chloride group is highly electrophilic and reacts readily with primary and secondary amines under basic conditions to form a stable sulfonamide linkage. libretexts.org This reaction provides a direct and efficient method for introducing the N-methylpyrrole-2-sulfonyl moiety onto amine-containing molecules, thereby creating functionalized scaffolds. researchgate.net

The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically neutralized by a base. rsc.org This transformation is compatible with a wide range of structurally diverse amines, including aliphatic, aromatic, and heterocyclic amines, making it a robust method for scaffold generation. rsc.org A study by Abas et al. demonstrated the synthesis of N-methyl pyrrole (B145914) disulfonamide derivatives by reacting the corresponding disulfonyl chloride with various amines, highlighting the utility of this approach. researchgate.net

Amine TypeNucleophileResulting Sulfonamide Structure
Primary AliphaticR-NH₂1-Methyl-N-(R)-1H-pyrrole-2-sulfonamide
Secondary AliphaticR₂NH1-Methyl-N,N-(R)₂-1H-pyrrole-2-sulfonamide
Primary AromaticAr-NH₂1-Methyl-N-(Ar)-1H-pyrrole-2-sulfonamide
Secondary AromaticAr(R)NH1-Methyl-N-(Ar)-N-(R)-1H-pyrrole-2-sulfonamide
HeterocyclicHet-NH-Sulfonamide-linked heterocycle

Table 1: General reactions of this compound with various amine types to form functionalized N-Methylpyrrole sulfonamide scaffolds.

Beyond simple sulfonamide formation, sulfonylated pyrroles are valuable intermediates for the construction of novel fused heterocyclic systems. While direct examples involving the 2-sulfonyl isomer are specific, related structures such as 1,2-dialkyl-3-sulfonylpyrroles have been established as versatile tools for synthesizing fused ring heterocycles like pyrrolothiazines. rsc.org This suggests that this compound can serve as a precursor for similar ring systems. Such syntheses could involve intramolecular cyclization, where a nucleophilic group elsewhere on the molecule displaces the chloride, or intermolecular reactions with binucleophiles that engage both the sulfonyl group and a position on the pyrrole ring to form a new, fused heterocycle.

Strategic Derivatization for Molecular Diversification

The compound is an ideal starting point for creating collections of related molecules, known as chemical libraries. This process of molecular diversification is crucial in fields like drug discovery for identifying compounds with desired biological activities.

The robust and high-yielding nature of the reaction between sulfonyl chlorides and nucleophiles makes this compound an excellent scaffold for library synthesis. By reacting the singular sulfonyl chloride with a diverse set of nucleophiles (primarily amines and phenols), a large library of derivatives can be rapidly generated, with each product retaining the core N-methylpyrrole-2-sulfonyl structure but varying in the appended R-group. This strategy is analogous to the use of other novel sulfonyl chloride reagents, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), which are employed specifically as derivatization agents to "tag" libraries of phenolic compounds for analytical purposes. nih.gov The goal in synthetic libraries is to generate structural diversity for biological screening.

ScaffoldReactant Pool (Examples)Library Products
This compoundAniline, Benzylamine, Morpholine, Phenol (B47542)N-phenyl-sulfonamide, N-benzyl-sulfonamide, N-morpholinyl-sulfonamide, Phenyl sulfonate

Table 2: Conceptual illustration of library synthesis using this compound with a pool of diverse reactants.

After the initial reaction at the sulfonyl chloride group, further molecular diversity can be achieved through post-synthetic modifications of the resulting sulfonamide. The sulfonamide group is generally robust, allowing for selective reactions to be performed elsewhere on the molecule. One potential site for modification is the sulfonamide nitrogen itself. In analogous systems, the N-H bond of a sulfonamide can undergo reactions such as aza-Michael additions. nih.gov

Furthermore, the pyrrole ring itself is amenable to further functionalization. The N-methyl-2-sulfonamidopyrrole scaffold can undergo subsequent electrophilic substitution reactions, such as halogenation or nitration. The existing substituents on the pyrrole ring would direct these incoming electrophiles to the remaining open positions (C3, C4, or C5), enabling the synthesis of highly decorated pyrrole structures. Research on the diversification of sulfonyl pyrroles has also shown that the sulfonamide group can be reductively converted to a sulfinate, which serves as a precursor for other functional groups, further expanding the synthetic possibilities. researchgate.net

Development of Advanced Synthetic Methodologies

The utility of this compound is enhanced by the development of modern synthetic methods that improve efficiency and sustainability. For instance, the sulfonylation of amines can be significantly accelerated using microwave-assisted, solvent-free conditions. rsc.org This approach not only shortens reaction times from hours to minutes but also aligns with the principles of green chemistry by reducing solvent waste. The reliable reactivity of the compound also makes it a candidate for integration into multi-component reactions or for the development of novel synthetic pathways where the N-methylpyrrole-2-sulfonyl group imparts unique chemical or biological properties to the target molecules.

Integration into Multicomponent Reactions (MCRs)

While the direct application of this compound in classical multicomponent reactions (MCRs) is not extensively documented, its role as a reactive sulfonyl chloride provides a clear pathway for its integration into sophisticated one-pot synthesis strategies. A notable example of such an integration is the tandem N-sulfonylation/Ugi four-component reaction (Ugi-4CR), which constructs complex pseudopeptide structures linked to a sulfonamide scaffold. rsc.org This approach highlights how sulfonyl chlorides can serve as key components in a five-component system, expanding the chemical space accessible through MCRs.

In this type of reaction, the sulfonyl chloride participates in the initial step by reacting with an amino acid, such as glycine (B1666218). This in-situ reaction forms an N-sulfonylated amino acid, which then serves as the crucial carboxylic acid component for a subsequent Ugi four-component reaction. rsc.org The Ugi reaction proceeds with an aldehyde, an amine, and an isocyanide to assemble a complex α-aminoacyl amide product. The entire sequence is performed in a single pot, embodying the efficiency and atom economy that are hallmarks of MCRs.

The process can be generalized as a one-pot, five-component reaction involving a sulfonyl chloride, an amino acid, an amine, an aldehyde, and an isocyanide. rsc.org This strategy effectively merges a classic sulfonamide formation with one of the most powerful isocyanide-based MCRs. The resulting molecules possess a unique architecture, combining a sulfonamide moiety with a peptide-like backbone, which is of significant interest in medicinal chemistry and drug discovery.

Research in this area has demonstrated the feasibility of using various sulfonyl chlorides as reactants in this tandem sequence. The reaction typically proceeds under mild conditions, often in a mixed solvent system like ethanol/water at room temperature, and produces the desired complex products in high yields. rsc.org This methodology underscores the potential for this compound to be used in a similar fashion to generate novel, highly functionalized molecules bearing the 1-methyl-1H-pyrrole-2-sulfonamide core.

The table below summarizes the outcomes of a tandem N-sulfonylation/Ugi-4CR using various sulfonyl chlorides, demonstrating the general applicability of this approach.

Table 1: Examples of Tandem N-Sulfonylation/Ugi Four-Component Reactions

Sulfonyl ChlorideAmineAldehydeIsocyanideYield (%)
4-Methylbenzenesulfonyl chlorideBenzylamineBenzaldehydetert-Butyl isocyanide94%
4-Methylbenzenesulfonyl chlorideBenzylamine4-Chlorobenzaldehydetert-Butyl isocyanide91%
4-Methylbenzenesulfonyl chlorideBenzylamine4-Methylbenzaldehydetert-Butyl isocyanide93%
4-Methylbenzenesulfonyl chlorideBenzylamineBenzaldehydeCyclohexyl isocyanide92%
4-Bromobenzenesulfonyl chlorideBenzylamineBenzaldehydetert-Butyl isocyanide90%
4-Nitrobenzenesulfonyl chlorideBenzylamineBenzaldehydetert-Butyl isocyanide88%
2-Naphthalenesulfonyl chlorideBenzylamineBenzaldehydetert-Butyl isocyanide92%
Methanesulfonyl chlorideBenzylamineBenzaldehydetert-Butyl isocyanide85%

Data sourced from a study on one-pot synthesis of pseudopeptides connected to sulfonamides. rsc.org The reaction utilizes glycine as the amino acid component.

Computational and Theoretical Studies of 1 Methyl 1h Pyrrole 2 Sulfonyl Chloride

Electronic Structure and Molecular Energetics

Computational chemistry provides powerful tools to investigate the electronic structure and energetics of molecules like 1-Methyl-1H-pyrrole-2-sulfonyl chloride. These studies offer insights into the molecule's stability, reactivity, and electronic properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d) or 6-31+G(d), can be used to predict its optimized geometry and ground state energy. researchgate.net These calculations are fundamental for understanding the molecule's stability and serve as the starting point for more complex analyses. The inclusion of solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM), is crucial for accurately predicting properties in solution, as solvation can significantly influence molecular energetics. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO is likely to be centered on the sulfonyl chloride group, which is electron-withdrawing.

Illustrative Frontier Molecular Orbital Energies for this compound
Molecular OrbitalEnergy (eV)
LUMO-1.5
HOMO-6.8
HOMO-LUMO Gap5.3

Understanding the charge distribution within this compound is essential for predicting its interactions with other molecules. Computational methods can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. In the MEP map of this molecule, negative potential (typically colored red) would be expected around the oxygen and chlorine atoms of the sulfonyl chloride group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the pyrrole ring, highlighting areas prone to nucleophilic attack. This analysis helps in identifying the reactive sites of the molecule.

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction pathway.

For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group, computational methods can be used to locate the transition state structure. A transition state is a high-energy species that represents the energy maximum along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. For instance, in a reaction with a nucleophile, the calculations would model the approach of the nucleophile to the sulfur atom, the formation of a transient intermediate or transition state, and the subsequent departure of the chloride leaving group. Studies on related compounds suggest that the substitution at the sulfonyl chloride can proceed through a concerted SN2-like mechanism. nih.gov

The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a chemical reaction. DFT calculations can provide accurate estimates of these energy barriers. For a hypothetical reaction of this compound with a generic nucleophile, the activation energy would be calculated to predict the feasibility and rate of the reaction under different conditions. Lower energy barriers indicate faster reactions.

Illustrative Calculated Energy Barriers for a Nucleophilic Substitution Reaction
Reaction StepCalculated Activation Energy (kcal/mol)
Nucleophilic attack on sulfur15.2
Chloride departure-5.8 (relative to intermediate)

Structure-Reactivity Relationship (SAR) Studies

Structure-reactivity relationship (SAR) studies are fundamental in understanding how the chemical structure of this compound influences its reactivity. Computational models are pivotal in elucidating these relationships by exploring the electronic and steric properties of the molecule.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine key quantum chemical descriptors. These descriptors help in predicting the reactivity of the sulfonyl chloride group, which is a powerful electrophile. For instance, the charge distribution on the sulfur atom and the stability of the transition states in nucleophilic substitution reactions are critical factors.

A systematic in-silico modification of the pyrrole ring, for example, by introducing different substituents at various positions, allows for the construction of a library of virtual analogues. The computed properties of these analogues can then be correlated with their expected reactivity. This approach enables the identification of key structural motifs that govern the chemical behavior of this class of compounds.

Illustrative Data on a Hypothetical Series of Pyrrole-2-sulfonyl Chloride Analogues:

Compound IDSubstituent at C4Calculated Mulliken Charge on SulfurPredicted Relative Reactivity
1 -H+1.25Baseline
2 -NO2+1.35Increased
3 -OCH3+1.20Decreased
4 -Cl+1.28Slightly Increased

Note: The data in this table is illustrative and intended to represent the type of information generated in a computational SAR study. It is not based on experimental results for this specific compound series.

The sulfonyl chloride moiety is known for its susceptibility to reductive failure of the S(VI)-Cl bond. nih.gov Computational studies can help in understanding the factors that influence the stability of this bond, which is crucial for its application in synthesis. nih.gov By analyzing the electronic properties and bond dissociation energies, researchers can predict the stability of this compound and its derivatives under various reaction conditions.

Rational Design of Novel Synthetic Pathways

Rational drug design and the design of synthetic pathways are significantly enhanced by computational chemistry. mdpi.com For this compound, theoretical studies can guide the development of more efficient and selective synthetic routes.

One area of focus is the regioselectivity of reactions involving the pyrrole ring. For example, AlCl3-catalyzed acylation reactions of 1-(phenylsulfonyl)pyrrole (B93442) yield 3-acyl derivatives, while BF3·OEt2-catalyzed reactions predominantly give 2-acyl derivatives. researchgate.net Similar computational investigations on this compound could predict the most favorable conditions for specific transformations, thereby minimizing the formation of undesired byproducts.

Computational modeling can also be employed to design novel reactions. By simulating reaction mechanisms and calculating activation energies, chemists can explore the feasibility of new synthetic strategies before attempting them in the laboratory. This can involve the use of novel catalysts or reaction conditions to achieve desired chemical transformations. For instance, understanding the noncovalent interactions of the sulfonyl chloride group can aid in the design of specific catalysts or recognition motifs. nih.gov

Furthermore, computational tools can assist in the late-stage functionalization of more complex molecules containing the 1-Methyl-1H-pyrrole-2-sulfonyl moiety. nih.gov By predicting the most reactive sites and the likely outcomes of various reactions, these studies can streamline the synthesis of complex target molecules in fields such as medicinal chemistry. researchgate.netmdpi.com

Future Directions and Emerging Research Opportunities

Development of Eco-Friendly and Sustainable Synthetic Processes

The traditional synthesis of pyrrole (B145914) derivatives and sulfonyl chlorides often involves harsh reagents, stoichiometric waste, and volatile organic solvents, posing environmental and safety concerns. The development of green and sustainable synthetic routes to 1-Methyl-1H-pyrrole-2-sulfonyl chloride is a critical area for future research.

Current eco-friendly approaches for the synthesis of N-substituted pyrroles often utilize the Paal-Knorr condensation. This can be made more sustainable by employing water as a solvent and using recyclable catalysts such as iron(III) chloride or heterogeneous catalysts like zeolites and clays. peerj.comnih.govmdpi.com For the sulfonyl chloride moiety, sustainable methods are moving away from traditional chlorosulfonic acid. Greener alternatives include oxidative chlorination of corresponding thiols or isothiourea salts using milder and more environmentally benign oxidants like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide. nih.govacs.org Photocatalytic methods using heterogeneous catalysts, such as potassium poly(heptazine imide), are also emerging as a sustainable way to produce sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions. researchgate.netresearchgate.net

Future research could focus on integrating these principles into a streamlined, sustainable synthesis of this compound. A potential eco-friendly route could involve the biocatalytic synthesis of N-methylpyrrole from bio-based precursors, followed by a direct C-H sulfonylation using a recyclable catalyst and a green chlorinating agent. The use of alternative energy sources like microwave irradiation or mechanochemical activation (ball milling) could further enhance the sustainability of the process by reducing reaction times and solvent usage. peerj.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

Synthetic StepTraditional MethodPotential Sustainable AlternativeKey Advantages of Alternative
N-Methylpyrrole Synthesis Methylation of pyrrole using methyl iodide and a strong base in an organic solvent.Paal-Knorr reaction of 2,5-dimethoxytetrahydrofuran (B146720) and methylamine (B109427) in water with a reusable acid catalyst. mdpi.comUse of renewable feedstock, aqueous media, catalyst recyclability.
Chlorosulfonylation Reaction with chlorosulfonic acid.Oxidative chlorination of a corresponding thiol with bleach or photocatalytic chlorosulfonylation. acs.orgresearchgate.netAvoids highly corrosive reagents, milder reaction conditions, use of visible light.

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The reactivity of this compound is largely centered on nucleophilic substitution at the sulfonyl chloride group to form sulfonamides. However, the interplay between the electron-rich pyrrole ring and the electron-withdrawing sulfonyl chloride group suggests a rich and underexplored reactivity profile.

The pyrrole ring itself can undergo various electrophilic substitution reactions. While the sulfonyl group is deactivating, its influence on the regioselectivity of further substitutions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the pyrrole ring warrants detailed investigation. The regioselectivity of such reactions on N-(phenylsulfonyl)pyrrole has been shown to be dependent on the Lewis acid used, suggesting that the reaction conditions can be tuned to achieve desired substitution patterns. nih.gov

Furthermore, the sulfonyl group can participate in a variety of transformations beyond simple sulfonamide formation. Its potential use in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, where the sulfonyl chloride would act as an electrophilic partner, is an exciting avenue for exploration. nih.gov The development of methods to convert the sulfonyl chloride into a sulfonyl radical could open up possibilities for radical-mediated additions to alkenes and alkynes, leading to novel carbon-sulfur bond formations.

Another area of interest is the participation of the pyrrole ring in cycloaddition reactions. While the electron-withdrawing sulfonyl group may reduce the dienophilic character of the pyrrole ring in Diels-Alder reactions, its influence on [3+2] cycloadditions could lead to the synthesis of complex heterocyclic frameworks. A recent study demonstrated a cascade reaction involving sulfonylation and [2+3] cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides to produce highly substituted pyrroles, highlighting the potential for complex, multi-bond forming transformations. mdpi.com

Application in Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic procedures for this compound and its derivatives to automated and continuous flow platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. Flow chemistry, in particular, is well-suited for handling hazardous reagents and managing highly exothermic reactions, which are often characteristics of sulfonylation processes.

Continuous flow synthesis of pyrrole derivatives has been successfully demonstrated using microreactor technology, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.netnih.gov Similarly, the synthesis of sulfonyl chlorides has been adapted to flow systems, enabling safer handling of reagents like chlorosulfonic acid and improving space-time yields. nih.govacs.orgresearchgate.net

A future research direction would be to develop an integrated, multi-step flow process for the synthesis of this compound and its subsequent conversion to sulfonamide libraries. Such a system would involve pumping the starting materials through heated reactor coils or packed-bed reactors containing immobilized catalysts, with in-line purification and analysis. This approach would not only enhance the safety and efficiency of the synthesis but also facilitate the rapid generation of diverse sulfonamide derivatives for high-throughput screening in drug discovery programs. The automation of such a platform would allow for the systematic exploration of reaction conditions and the creation of large compound libraries with minimal manual intervention. sigmaaldrich.com

Advanced Spectroscopic Characterization Techniques and Data Interpretation

While standard spectroscopic techniques such as 1D NMR (¹H and ¹³C), IR, and mass spectrometry are routinely used to characterize this compound and its derivatives, advanced spectroscopic methods can provide deeper structural insights and facilitate the unambiguous assignment of complex molecules.

Two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would confirm the coupling between the protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the pyrrole protons to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about long-range couplings, for instance, between the methyl protons and the C2 and C5 carbons of the pyrrole ring, and between the pyrrole protons and the carbon atoms of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the through-space proximity of protons, which can be useful for conformational analysis of more complex derivatives.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which are influenced by the substituents on the pyrrole ring. For 2-substituted pyrroles, typical fragmentation pathways involve losses of water, aldehydes, and the pyrrole moiety itself. nih.gov Understanding these fragmentation patterns is crucial for the structural elucidation of novel derivatives.

Solid-state NMR could be employed to study the compound in its crystalline form, providing information about polymorphism and intermolecular interactions in the solid state. Furthermore, advanced techniques like X-ray crystallography can provide definitive three-dimensional structural information, which is particularly valuable for understanding intermolecular interactions in the solid state.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR A singlet for the N-methyl group and three distinct signals for the pyrrole ring protons, likely in the aromatic region.
¹³C NMR A signal for the methyl carbon and four signals for the pyrrole ring carbons.
IR Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹). nih.gov
Mass Spec (EI) A molecular ion peak and fragment ions corresponding to the loss of Cl, SO₂, and cleavage of the pyrrole ring.

Computational Design of New Derivatization Strategies and Applications

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new derivatives of this compound with desired properties. These in silico methods can be used to predict reactivity, guide synthetic efforts, and screen for potential biological activity.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate reaction mechanisms. nih.gov For instance, DFT can help predict the most likely sites for electrophilic substitution on the pyrrole ring and model the transition states of potential novel reactions. This can save significant experimental time and resources by focusing on the most promising synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of sulfonamide derivatives with their biological activity. acs.orgnih.gov By synthesizing a small library of compounds and measuring their activity, a QSAR model can be developed to predict the activity of virtual compounds, thereby guiding the design of more potent analogues.

Molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.gov This is particularly relevant for drug discovery, where the goal is to design molecules that bind with high affinity and selectivity to a specific protein. For example, by docking a virtual library of sulfonamides derived from the title compound into the active site of a target enzyme, researchers can prioritize the synthesis of the most promising candidates.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets over time, offering a more realistic picture of the binding process. peerj.comnih.gov By combining these computational approaches, researchers can rationally design new derivatization strategies to create novel compounds with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals.

Q & A

Q. How can the synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl chloride be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves refluxing precursors (e.g., pyrrole derivatives) with chlorinating agents. For example, a xylene solvent system under reflux for 25–30 hours with chloranil as an oxidizing agent can yield sulfonyl chloride derivatives . Post-reaction, alkaline work-up (e.g., 5% NaOH) separates organic layers, followed by washing and drying (anhydrous Na₂SO₄). Recrystallization from methanol improves purity . Adjusting reaction time, temperature, and stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) may optimize yields.

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : After synthesis, purification via recrystallization (methanol or acetone) is standard . Column chromatography (silica gel, eluent: ethyl acetate/hexane) may resolve byproducts. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) can confirm purity. For hygroscopic or reactive intermediates, inert atmosphere handling (N₂/Ar) is critical to prevent hydrolysis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood due to sulfonyl chloride’s reactivity and potential release of HCl gas . Avoid aqueous or humid conditions to prevent hydrolysis. Store under anhydrous conditions (desiccated, −20°C) in amber vials to limit light-induced degradation .

Advanced Research Questions

Q. How do environmental factors (pH, nucleophiles) influence the reactivity of this compound?

  • Methodological Answer : The sulfonyl chloride group is highly electrophilic but sensitive to hydrolysis. At neutral/basic pH, it reacts with water to form sulfonic acids, while acidic conditions stabilize the chloride. Competing nucleophiles (e.g., amines, alcohols) require controlled addition to avoid side reactions. For selective sulfonamide formation, use non-polar solvents (e.g., DCM) and slow amine addition at 0–5°C .

Q. What analytical methods best characterize this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃/DMSO-d₆ identifies substitution patterns (e.g., methyl group at δ ~3.5 ppm, sulfonyl chloride at δ ~140 ppm for ¹³C) .
  • Elemental Analysis : Confirms C, H, N, S, and Cl content (deviation <0.4% indicates purity) .
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M−Cl]⁻ peaks for sulfonyl chloride derivatives .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

  • Methodological Answer : Discrepancies often arise from solvent choice, reaction time, or impurity profiles. For example:
  • Solvent Effects : Polar aprotic solvents (DMF) may accelerate reactions but increase hydrolysis risk vs. non-polar solvents (xylene) .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to improve chlorination efficiency .
    Systematic DOE (Design of Experiments) with variables (temperature, solvent, catalyst) can identify optimal conditions .

Q. What strategies mitigate thermal instability during storage or reactions?

  • Methodological Answer :
  • Low-Temperature Storage : −20°C under argon minimizes decomposition.
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture .
  • Inert Solvents : Use anhydrous DCM or THF for reactions to prevent hydrolysis .

Q. How is this compound applied in medicinal chemistry?

  • Methodological Answer : It serves as a sulfonylation reagent for:
  • Biomolecule Modification : Introduce sulfonamide groups into peptides or enzyme inhibitors .
  • Drug Intermediate Synthesis : React with amines to form sulfonamides (e.g., antidiabetic or anticancer agents) .
    For example, coupling with substituted anilines under Schotten-Baumann conditions yields libraries for bioactivity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.